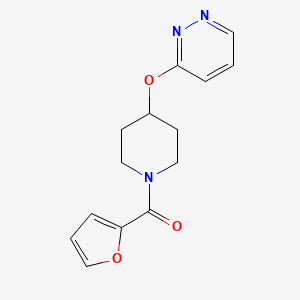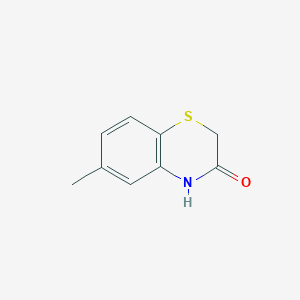![molecular formula C11H14ClNO B2796677 (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride CAS No. 2305202-69-9](/img/structure/B2796677.png)
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride, also known as SDCA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SDCA is a spirocyclic compound that contains a cyclopropane ring and a chromene ring, which gives it a unique structure compared to other compounds.
Wirkmechanismus
The mechanism of action of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has also been shown to inhibit the expression of various genes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been reported to improve cognitive function and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is its unique structure, which makes it a potential candidate for drug design and development. Additionally, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has shown promising results in various scientific research applications. However, one of the limitations of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride. One of the directions is to further investigate its mechanism of action and identify the specific targets that it interacts with. Additionally, more studies are needed to determine the optimal dosage and administration route of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride for its potential therapeutic applications. Furthermore, the development of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride analogs with improved solubility and bioavailability is another area of future research. Finally, the potential use of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride in combination with other drugs or therapies should also be explored.
Conclusion:
In conclusion, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is a novel compound that has shown promising results in various scientific research applications. Its unique structure and potential therapeutic applications make it a potential candidate for drug design and development. However, further research is needed to fully understand its mechanism of action and optimize its potential therapeutic applications.
Synthesemethoden
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride can be synthesized using a one-pot reaction of 2-hydroxybenzaldehyde, cyclohexanone, and amine. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) and a solvent such as ethanol or methanol. The product obtained is then purified using column chromatography or recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has shown promising results in various scientific research applications. One of the most significant applications of (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride is in the field of medicine. It has been reported to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
(1'R,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c12-10-7-11(10)5-6-13-9-4-2-1-3-8(9)11;/h1-4,10H,5-7,12H2;1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRRQNOUAVNCA-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@@]13C[C@H]3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone](/img/structure/B2796595.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2796598.png)
![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)
![N-cycloheptyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2796601.png)
![ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2796602.png)


![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)

